molecular formula C10H11Cl2NO B14046196 1-(2-Amino-4-(chloromethyl)phenyl)-1-chloropropan-2-one

1-(2-Amino-4-(chloromethyl)phenyl)-1-chloropropan-2-one

Cat. No.: B14046196
M. Wt: 232.10 g/mol
InChI Key: HCLJWBXCJDJOHE-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(chloromethyl)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes both amino and chloromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(chloromethyl)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the chlorination of 1-(2-Amino-4-methylphenyl)propan-2-one using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-(chloromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted amines or thiols.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary or secondary amines and alcohols.

Scientific Research Applications

1-(2-Amino-4-(chloromethyl)phenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(chloromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where the chloromethyl group reacts with nucleophilic sites on biomolecules such as DNA or proteins. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

    1-(2-Amino-4-methylphenyl)propan-2-one: Lacks the chloromethyl group, resulting in different reactivity and applications.

    1-(2-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the halogen.

    1-(2-Amino-4-(hydroxymethyl)phenyl)-1-chloropropan-2-one:

Uniqueness: 1-(2-Amino-4-(chloromethyl)phenyl)-1-chloropropan-2-one is unique due to the presence of both amino and chloromethyl groups, which provide a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

1-[2-amino-4-(chloromethyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H11Cl2NO/c1-6(14)10(12)8-3-2-7(5-11)4-9(8)13/h2-4,10H,5,13H2,1H3

InChI Key

HCLJWBXCJDJOHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)CCl)N)Cl

Origin of Product

United States

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